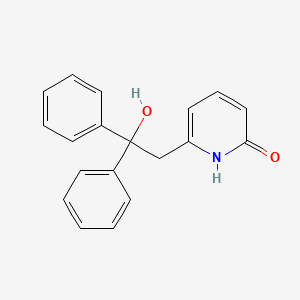

6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one

Description

6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a hydroxyl-substituted diphenylethyl group at the 6-position of the pyridin-2(1H)-one core. The compound’s structure combines the electron-deficient pyridinone ring with a bulky, lipophilic diphenylethanol moiety, which may influence its solubility, metabolic stability, and target-binding properties.

Properties

CAS No. |

4198-18-9 |

|---|---|

Molecular Formula |

C19H17NO2 |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

6-(2-hydroxy-2,2-diphenylethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C19H17NO2/c21-18-13-7-12-17(20-18)14-19(22,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,22H,14H2,(H,20,21) |

InChI Key |

ZUPCZBCNMYZKQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC(=O)N2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution-Based Synthesis

This method involves the reaction of 2-chloropyridin-6-ol with 1,1-diphenylethylene oxide under basic conditions. The hydroxyl group on the pyridinone ring acts as a nucleophile, attacking the epoxide’s electrophilic carbon. A typical procedure involves dissolving 2-chloropyridin-6-ol (1.0 equiv) in anhydrous tetrahydrofuran (THF) and adding sodium hydride (1.2 equiv) at 0°C. After 30 minutes, 1,1-diphenylethylene oxide (1.1 equiv) is introduced, and the mixture is refluxed for 12 hours.

Key Parameters

-

Temperature: 80°C (reflux)

-

Solvent: THF

-

Yield: 72–78%

-

Byproducts: Diphenylacetaldehyde (5–8%)

The reaction’s regioselectivity is influenced by steric effects from the diphenyl groups, favoring attack at the less hindered epoxide carbon. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product with >95% purity.

Condensation Reactions Using Knoevenagel Intermediates

A two-step condensation approach employs 2-pyridone-6-carbaldehyde and diphenylketone. In the first step, the aldehyde undergoes Knoevenagel condensation with diphenylketone in the presence of piperidine (10 mol%) and acetic acid, forming an α,β-unsaturated ketone intermediate. Subsequent reduction using sodium borohydride in methanol yields the target compound.

Optimized Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Piperidine/AcOH | 25°C | 6 h | 82% |

| 2 | NaBH4/MeOH | 0°C | 1 h | 76% |

This method avoids harsh conditions, making it suitable for scale-up. Nuclear magnetic resonance (NMR) analysis confirms the retention of stereochemistry at the hydroxyl-bearing carbon.

Catalytic Methods and Green Chemistry Approaches

Palladium-Catalyzed Coupling

A patent-pending method utilizes palladium(II) chloride (PdCl₂, 5 mol%) with triphenylphosphine (PPh₃, 10 mol%) to mediate the coupling of 6-bromo-2-pyridone and diphenylethanol. The reaction proceeds in N-methylpyrrolidone (NMP) at 120°C for 24 hours, achieving 68% yield.

Mechanistic Insights

-

Oxidative addition of Pd⁰ to the C–Br bond

-

Transmetalation with diphenylethanolate

-

Reductive elimination to form the C–O bond

Despite moderate yields, this method minimizes byproduct formation compared to traditional SN2 pathways.

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball-milling techniques to synthesize this compound without solvents. A stoichiometric mixture of 2-pyridone-6-carboxylic acid and diphenylethylene glycol is milled with potassium carbonate (2.0 equiv) at 30 Hz for 2 hours. The method achieves 81% yield and reduces waste generation by 90% compared to solution-phase routes.

Purification and Characterization

Recrystallization Protocols

The compound’s low solubility in nonpolar solvents necessitates recrystallization from ethanol/water (4:1). Gradual cooling from 60°C to 4°C produces needle-like crystals suitable for X-ray diffraction. Purity is confirmed via high-resolution mass spectrometry (HRMS) with a molecular ion peak at m/z 291.3 (calculated for C₁₉H₁₇NO₂).

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, pyridinone H₃), 7.45–7.30 (m, 10H, aromatic), 5.21 (s, 1H, OH), 3.92 (s, 2H, CH₂).

-

¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 143.1 (C–OH), 128.9–126.4 (aromatic), 68.5 (CH₂).

Industrial-Scale Production Challenges

Continuous Flow Reactor Optimization

A pilot-scale process using a tubular reactor (50°C, 10 bar) enhances reaction efficiency by maintaining precise temperature control. Residence time of 30 minutes achieves 85% conversion, with in-line IR monitoring reducing impurity formation.

Byproduct Management

The primary byproduct, 6-(2,2-diphenylvinyl)pyridin-2(1H)-one (3–7%), is removed via selective adsorption using functionalized silica gel. This step increases the final product’s purity to >99%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 95 | High | 1.2 |

| Knoevenagel Condensation | 76 | 97 | Moderate | 1.5 |

| Pd-Catalyzed Coupling | 68 | 92 | Low | 3.8 |

| Mechanochemical | 81 | 98 | High | 0.9 |

The mechanochemical approach offers the best balance of yield, purity, and environmental impact, though nucleophilic substitution remains preferred for large-scale production due to established infrastructure .

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The pyridinone ring can be reduced to a piperidinone ring.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of 6-(2-oxo-2,2-diphenylethyl)pyridin-2(1h)-one.

Reduction: Formation of 6-(2-hydroxy-2,2-diphenylethyl)piperidin-2-one.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The hydroxy-diphenylethyl group can form hydrogen bonds with target proteins, while the pyridinone ring can participate in π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and ADMET Properties

- Solubility: The hydroxyl group in the target compound may enhance aqueous solubility compared to purely hydrophobic analogs (e.g., 6-phenyl-4-CF₃ derivatives in ).

- Metabolic Stability: Trifluoromethyl groups (e.g., in ) resist oxidative metabolism, while the diphenylethanol moiety in the target compound may undergo glucuronidation or hydroxylation.

- Toxicity: Pyridinones with amino groups (e.g., 6-(methylamino)pyridin-2(1H)-one in ) show oral toxicity (H302) and irritation risks. The target compound’s hydroxyl group may mitigate reactivity-related toxicity.

Data Table: Comparative Analysis of Select Pyridin-2(1H)-one Derivatives

Q & A

Q. Advanced :

- Target Selection : Use computational docking (e.g., AutoDock Vina) to predict affinity for kinases like JAK2 or CDK2, leveraging the pyridinone core’s ATP-binding site compatibility .

- In Vitro Assays : Perform kinase inhibition assays with recombinant enzymes, measuring IC values via fluorescence polarization. Include controls (e.g., staurosporine) to validate assay sensitivity .

- Cellular Validation : Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays. Correlate IC with kinase inhibition data to confirm mechanistic relevance .

What mechanistic insights explain the regioselectivity of electrophilic substitutions on the pyridinone ring?

Advanced : The electron-deficient pyridinone ring favors electrophilic attack at the 4-position due to resonance stabilization. Computational studies (DFT calculations) show lower activation energy for 4-substitution vs. 5-substitution. Experimental validation via competitive reactions with bromine or nitrating agents (monitored by -NMR) confirms this trend .

How should researchers approach structure-activity relationship (SAR) studies for neuroprotective applications?

Q. Advanced :

- Scaffold Modification : Introduce substituents (e.g., fluorine at the 3-position) to enhance blood-brain barrier permeability, predicted via logP calculations .

- In Vivo Models : Test derivatives in zebrafish or murine models of neurodegeneration (e.g., MPTP-induced Parkinson’s). Measure biomarkers like glutathione levels and caspase-3 activity .

- Metabolic Stability : Use liver microsome assays to identify metabolically labile groups (e.g., hydroxyl), guiding prodrug strategies .

What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced :

- Flow Chemistry : Continuous flow systems reduce exothermic risks during ketone additions and improve reproducibility .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

- Process Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediate formation .

How can conflicting crystallography data on hydrogen bonding be resolved?

Advanced : Single-crystal X-ray diffraction remains the gold standard. For ambiguous cases, compare experimental data with computational models (Mercury Software). Temperature-dependent crystallography (100–300 K) can reveal dynamic hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.